molecular formula C22H22N3O+ B009742 Isopropyl-opc CAS No. 104393-91-1

Isopropyl-opc

Cat. No.: B009742
CAS No.: 104393-91-1
M. Wt: 344.4 g/mol
InChI Key: VCRAZSIGEHCCTE-UHFFFAOYSA-N
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Description

Isopropyloxazolopyridocarbazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur Isopropyloxazolopyridocarbazole is notable for its unique structure, which includes an oxazole ring fused with a pyridine and carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyloxazolopyridocarbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then fused with a pyridine ring through a series of cyclization reactions. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of isopropyloxazolopyridocarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyloxazolopyridocarbazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Isopropyloxazolopyridocarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyloxazolopyridocarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isopropyloxazolopyridocarbazole can be compared with other similar compounds, such as:

Uniqueness

What sets isopropyloxazolopyridocarbazole apart is its unique combination of these three ring structures, which imparts distinct chemical and physical properties.

Properties

CAS No.

104393-91-1

Molecular Formula

C22H22N3O+

Molecular Weight

344.4 g/mol

IUPAC Name

11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene

InChI

InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1

InChI Key

VCRAZSIGEHCCTE-UHFFFAOYSA-N

SMILES

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C

Canonical SMILES

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C

104393-91-1

Synonyms

2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole
isopropyl-OPC

Origin of Product

United States

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